LogP Comparison: Pyrrolidinyl vs. Dimethylamino and Ethyl(methyl)amino Analogs
The pyrrolidinyl substitution confers a specific lipophilicity profile. 2-(1-Pyrrolidinyl)acetohydrazide dihydrochloride exhibits a calculated LogP of -0.52 , which is intermediate between the dimethylamino analog (LogP not available, expected lower due to smaller alkyl group) and the ethyl(methyl)amino analog (LogP -0.74) . This difference of +0.22 LogP units relative to the ethyl(methyl)amino analog indicates a modest increase in lipophilicity.
| Evidence Dimension | Calculated LogP |
|---|---|
| Target Compound Data | -0.52 |
| Comparator Or Baseline | 2-[Ethyl(methyl)amino]acetohydrazide dihydrochloride: -0.74 |
| Quantified Difference | +0.22 |
| Conditions | Calculated property, likely using standard software. |
Why This Matters
Lipophilicity (LogP) governs membrane permeability and distribution in biological systems; a specific LogP is essential for designing compounds with predictable pharmacokinetic properties.
